2-Chloroethyl phenyl sulfide

Catalog No.
S773050
CAS No.
5535-49-9
M.F
C8H9ClS
M. Wt
172.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloroethyl phenyl sulfide

CAS Number

5535-49-9

Product Name

2-Chloroethyl phenyl sulfide

IUPAC Name

2-chloroethylsulfanylbenzene

Molecular Formula

C8H9ClS

Molecular Weight

172.68 g/mol

InChI

InChI=1S/C8H9ClS/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

QDXIHHOPZFCEAP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SCCCl

Canonical SMILES

C1=CC=C(C=C1)SCCCl

Simulant for Mustard Agent

Due to the hazardous nature of mustard agent, 2-CEPS serves as a safer alternative for research purposes. It exhibits similar chemical properties and biological effects to mustard, allowing scientists to study decontamination methods, detection techniques, and potential antidotes without handling the actual nerve agent.

Several studies have employed 2-CEPS to investigate:

  • Decontamination techniques: Researchers have evaluated the effectiveness of various decontamination methods, such as polymer surfaces doped with singlet oxygen generators and quaternary ammonium surfactants, on 2-CEPS to understand their potential application against mustard agent [, ].
  • Detection methods: Scientists have developed biosensors utilizing Prussian Blue nanoparticles for the specific detection of mustard agents. 2-CEPS served as a crucial element in calibrating and validating these detection methods [].
  • Oxidation: Studies have explored the catalytic oxidation of 2-CEPS using various catalysts, such as manganese complexes. This research provides insights into potential strategies for degrading mustard agent in real-world scenarios [].

2-Chloroethyl phenyl sulfide is characterized by the molecular formula C8H9ClS and is commonly recognized by its Chemical Abstracts Service registry number 5535-49-9. The compound features a chloroethyl group attached to a phenyl sulfide, making it structurally significant in chemical warfare studies. As a simulant for sulfur mustard, it allows researchers to investigate the properties and behaviors of more hazardous agents in a safer context .

There is no documented information on the specific mechanism of action of 2-chloroethyl phenyl sulfide in any biological system.

  • Potential irritant: The presence of a chloroethyl group suggests the compound might be an irritant to skin and eyes.
  • Potential alkylating agent: The chlorine atom could pose a risk of alkylation, which can damage biological molecules.

The chemical behavior of 2-chloroethyl phenyl sulfide includes several notable reactions:

  • Hydrolysis: Under certain conditions, such as exposure to γ-alumina, 2-chloroethyl phenyl sulfide hydrolyzes to form 2-hydroxyethyl phenyl sulfide. This reaction is significant for understanding the degradation pathways of mustard agents .
  • Decomposition: When treated with polydivinylbenzene and sodium hydroxide, the compound can undergo elimination reactions leading to the formation of vinyl phenyl sulfide .
  • Oxidation: The oxidation of 2-chloroethyl phenyl sulfide has been explored in various studies, contributing to its profile as a sulfur mustard simulant .

While 2-chloroethyl phenyl sulfide itself is less toxic than sulfur mustard, it still exhibits biological activity that warrants investigation. It has been identified as a target analyte in bioassays designed for detecting mustard agents. This characteristic highlights its potential use in environmental monitoring and safety assessments related to chemical warfare agents .

The synthesis of 2-chloroethyl phenyl sulfide can be achieved through several methods:

  • Nucleophilic Substitution: A common synthetic route involves the nucleophilic substitution of chloromethane with thiophenol in the presence of a base.
  • Chlorination: Another method includes chlorination of ethyl phenyl sulfide using thionyl chloride or phosphorus pentachloride under controlled conditions.
    These methods allow for the production of the compound in laboratory settings while maintaining purity and yield.

2-Chloroethyl phenyl sulfide serves several applications:

  • Chemical Warfare Simulant: Its primary application is as a simulant for sulfur mustard in research and training environments, enabling safer handling and study of chemical agents .
  • Analytical Chemistry: It is utilized as a standard in analytical methods for detecting related compounds and impurities in environmental samples .
  • Decontamination Studies: Research into catalytic and photocatalytic decontamination processes often employs this compound to model the behavior of more toxic agents .

Studies on the interactions of 2-chloroethyl phenyl sulfide with various materials have shown that it can undergo significant transformations when exposed to different environmental conditions. For instance, its interactions with catalytic surfaces can lead to degradation products that may be less harmful than the parent compound. Understanding these interactions is crucial for developing effective decontamination strategies.

Several compounds share structural or functional similarities with 2-chloroethyl phenyl sulfide. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Sulfur Mustard (Bis(2-chloroethyl) sulfide)Chemical Warfare AgentHighly toxic; primary agent it simulates
2-Hydroxyethyl phenyl sulfideHydrolysis productLess toxic; formed from hydrolysis reaction
Ethyl phenyl sulfideParent compoundLacks chloro group; less reactive
Phenyl methyl sulfideSimilar structureLacks chloro group; used in organic synthesis

The unique feature of 2-chloroethyl phenyl sulfide lies in its balance between being less hazardous than sulfur mustard while still retaining enough reactivity to serve as an effective simulant in research contexts.

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (13.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (86.67%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (13.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (84.44%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (13.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H350 (86.67%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

5535-49-9

Wikipedia

2-chloroethylsulfanylbenzene

Dates

Modify: 2023-08-15

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